A Technical Guide to 4,4-Difluorocyclohexanecarboxamide: A Key Intermediate in Modern Drug Discovery
A Technical Guide to 4,4-Difluorocyclohexanecarboxamide: A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth analysis of 4,4-Difluorocyclohexanecarboxamide, a fluorinated building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical and physical properties, synthesis, and applications, with a focus on its role as a valuable intermediate in the creation of complex therapeutic agents.
Core Chemical Identity and Physicochemical Properties
4,4-Difluorocyclohexanecarboxamide is a versatile chemical intermediate with the CAS number 927209-98-1 .[1][2] Its molecular formula is C7H11F2NO, and it has a molecular weight of 163.17 g/mol .[1][2][3] The strategic incorporation of a gem-difluoro group at the 4-position of the cyclohexane ring is a key feature, influencing the molecule's conformation, metabolic stability, and overall physicochemical profile, including lipophilicity and permeability.[1] This makes it an attractive scaffold for designing novel therapeutics.
| Property | Value | Source |
| CAS Number | 927209-98-1 | [1][2] |
| Molecular Formula | C7H11F2NO | [1][2][3] |
| Molecular Weight | 163.17 g/mol | [1][2][3] |
| IUPAC Name | 4,4-difluorocyclohexane-1-carboxamide | [1] |
| Appearance | White Solid | [4] |
| Storage | 2-8°C Refrigerator | [4] |
Synthesis of 4,4-Difluorocyclohexanecarboxamide: A Step-by-Step Protocol
The synthesis of 4,4-Difluorocyclohexanecarboxamide typically begins with its carboxylic acid precursor, 4,4-Difluorocyclohexanecarboxylic acid (CAS: 122665-97-8).[4][5] A common and effective method for this conversion is through the formation of an acyl chloride intermediate, followed by amination.
Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanecarboxamide
Step 1: Formation of the Acyl Chloride
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 4,4-Difluorocyclohexanecarboxylic acid in a dry, aprotic solvent such as dichloromethane (CH2Cl2).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4,4-Difluorocyclohexanecarbonyl chloride.[6]
Step 2: Amination to Form the Carboxamide
-
Dissolve the crude acyl chloride in a dry, aprotic solvent like dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Slowly add an excess of aqueous ammonia (NH4OH) or a solution of ammonia in an organic solvent to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude 4,4-Difluorocyclohexanecarboxamide.
-
Purify the crude product by recrystallization or column chromatography to obtain the final, high-purity compound.
Caption: Synthetic workflow for 4,4-Difluorocyclohexanecarboxamide.
Applications in Medicinal Chemistry and Drug Discovery
The 4,4-difluorocyclohexane motif is a valuable scaffold in the design of bioactive molecules. The gem-difluoro group at the 4-position imparts a unique conformational preference and alters the electronic properties of the molecule, which can lead to enhanced binding to protein targets and an improved pharmacological profile.[1]
A significant application of this scaffold is in the development of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for cancer therapy.[1] The structural rigidity and metabolic stability conferred by the difluorinated ring are advantageous in designing potent and selective inhibitors.
Furthermore, the precursor, 4,4-Difluorocyclohexanecarboxylic acid, has been utilized in the synthesis of macrolide antibiotics and CCR5 antagonists for the treatment of HIV-1.[4][7][8] The conversion of this carboxylic acid to the carboxamide provides a readily accessible intermediate for inclusion in various drug discovery programs.[1]
Caption: Applications in drug discovery.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the precursor, 4,4-difluorocyclohexanecarboxylic acid, in DMSO-d6 shows a characteristic multiplet for the proton at the 1-position around 2.40 ppm, and multiplets for the ring protons between 1.59 and 2.02 ppm.[9] For the amide, one would expect to see similar signals for the ring protons, along with broad signals for the -NH2 protons.
-
¹³C NMR: The carbon spectrum will show the characteristic signals for the cyclohexane ring carbons, with the carbon bearing the fluorine atoms exhibiting a triplet due to C-F coupling. The carbonyl carbon will appear downfield.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, confirming the presence of the chemically equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 4,4-Difluorocyclohexanecarboxamide would be expected to show the following characteristic absorptions:
-
N-H stretch: Two bands in the region of 3350-3180 cm⁻¹ for the primary amide.
-
C=O stretch (Amide I band): A strong absorption around 1680-1630 cm⁻¹.
-
N-H bend (Amide II band): An absorption around 1640-1550 cm⁻¹.
-
C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition.[10] For 4,4-Difluorocyclohexanecarboxamide (C7H11F2NO), the expected monoisotopic mass is approximately 163.08087 Da.[3] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺, [M+Na]⁺, and [M+NH4]⁺.[3] Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of the amide group and subsequent fragmentation of the difluorocyclohexane ring.[11]
Safety and Handling
4,4-Difluorocyclohexanecarboxamide should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[5][12] Based on the data for its precursor and related compounds, it may cause skin and eye irritation, as well as respiratory irritation.[1][12]
-
Handling: Avoid breathing dust, fumes, or spray.[5][12] Wash hands and any exposed skin thoroughly after handling.[12][13]
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[5][6][12]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[5][13]
-
First Aid:
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